N-(4-anilinophenyl)-4-phenylbutanamide
Beschreibung
N-(4-Anilinophenyl)-4-phenylbutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a 4-anilinophenyl group and a phenyl moiety.
Eigenschaften
IUPAC Name |
N-(4-anilinophenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c25-22(13-7-10-18-8-3-1-4-9-18)24-21-16-14-20(15-17-21)23-19-11-5-2-6-12-19/h1-6,8-9,11-12,14-17,23H,7,10,13H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTHLIKAASXMTGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vergleich Mit ähnlichen Verbindungen
N-(4-Anilinophenyl)benzamide
A closely related analog, N-(4-anilinophenyl)benzamide, replaces the butanamide chain with a benzamide group. This structural difference impacts both potency and enzyme selectivity:
- Biofilm Inhibition: N-(4-anilinophenyl)benzamide demonstrates potent antibiofilm activity against Vibrio cholerae and Pseudomonas aeruginosa biofilms, with IC50 values of 1 µM (VC2370 DGC) and 17.83 µM (WspR DGC) .
- Mechanistic Advantage : Unlike compounds that target downstream c-di-GMP pathways, this benzamide derivative directly inhibits DGCs, preventing c-di-GMP synthesis .
Structural Implications : The rigid benzamide group likely enhances binding to the DGC active site compared to the more flexible butanamide chain in the target compound. This rigidity may improve affinity but reduce solubility.
Sulfasalazine and Eprosartan
These clinically approved drugs also inhibit DGCs but differ structurally from the target compound:
- Sulfasalazine : IC50 values of 200 µM (YdeH DGC) and 360 µM (WspR DGC) .
- Eprosartan : IC50 values of 888 µM (YdeH DGC) and 170 µM (WspR DGC) .
- Key Differences: Both exhibit lower potency compared to N-(4-anilinophenyl)benzamide, likely due to bulkier structures that hinder active-site access. Their off-target effects (e.g., anti-inflammatory or antihypertensive actions) further limit specificity for DGC inhibition.
Other Butanamide Derivatives
- N-(4-Chlorobenzyl)-2-((4-chlorobenzyl)amino)-4-phenylbutanamide: Synthesized for chiral studies, this compound lacks reported DGC inhibition data but highlights synthetic versatility in modifying the butanamide scaffold .
Structural Trends :
- Substituent Effects : Electron-withdrawing groups (e.g., bromo, chloro) may enhance binding to hydrophobic enzyme pockets.
- Chain Length : The four-carbon chain in butanamides may improve solubility over benzamide derivatives but reduce steric compatibility with DGC active sites.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
